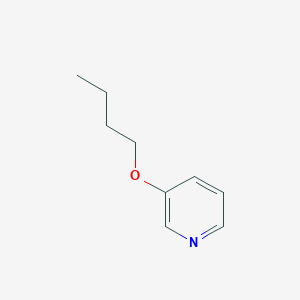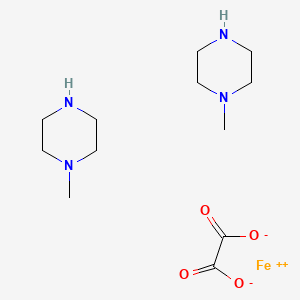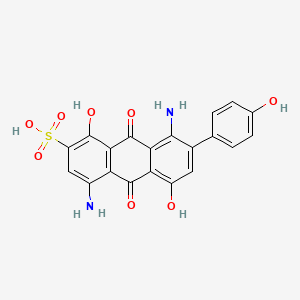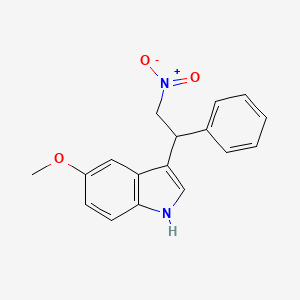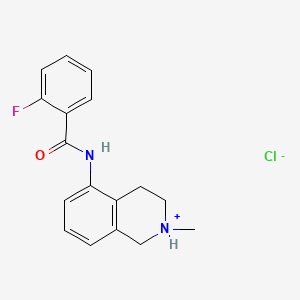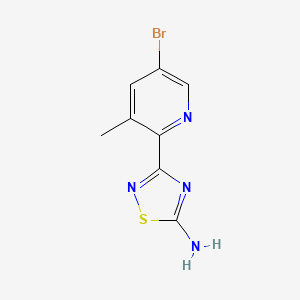
4,7,10,13-Tetraoxatetradecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13-Tetraoxatetradecan-2-ol is a chemical compound with the molecular formula C10H22O5. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxatetradecan-2-ol typically involves the reaction of tetraethylene glycol with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of ether linkages.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10,13-Tetraoxatetradecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces simpler alcohols.
Wissenschaftliche Forschungsanwendungen
4,7,10,13-Tetraoxatetradecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: This compound is employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is utilized in the production of polymers and as a surfactant in various formulations.
Wirkmechanismus
The mechanism by which 4,7,10,13-Tetraoxatetradecan-2-ol exerts its effects is primarily through its ether linkages. These linkages allow the compound to interact with various molecular targets, such as enzymes and receptors, altering their activity and stability. The pathways involved often include hydrogen bonding and van der Waals interactions, which contribute to the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11-Tetraoxatetradecan-13-ol: Similar in structure but with different functional groups.
Tetrapropylene glycol monomethyl ether: Another compound with multiple ether linkages but different molecular weight and properties.
Uniqueness
4,7,10,13-Tetraoxatetradecan-2-ol is unique due to its specific arrangement of ether linkages, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
58872-88-1 |
|---|---|
Molekularformel |
C10H22O5 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C10H22O5/c1-10(11)9-15-8-7-14-6-5-13-4-3-12-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
IXMBFXZUCVOLMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCOCCOCCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



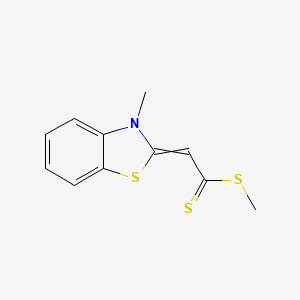

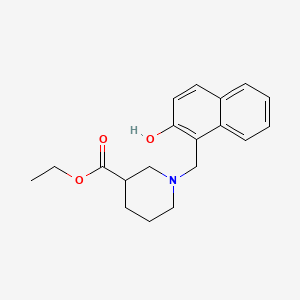
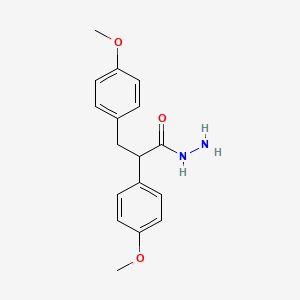
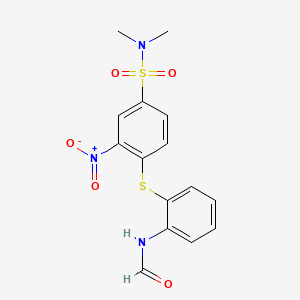
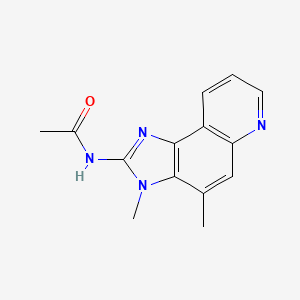
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
